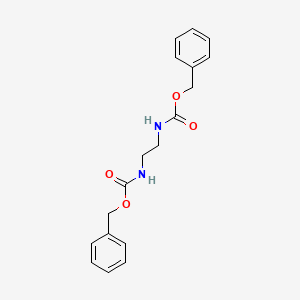

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester

Description

“(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester” is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protective group attached to an ethylamine backbone. This compound is widely used in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary protecting agent for amine functionalities . The benzyl ester moiety enhances stability under basic conditions while allowing selective deprotection via hydrogenolysis or acidic hydrolysis. Synthetically, it is prepared through reactions involving benzyl chloroformate with ethylenediamine derivatives, followed by purification via column chromatography or crystallization . Its role as an intermediate in pharmaceuticals, such as protease inhibitors or enzyme modulators, is underscored by its structural versatility and compatibility with diverse reaction conditions.

Properties

IUPAC Name |

benzyl N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(23-13-15-7-3-1-4-8-15)19-11-12-20-18(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZPWYPJUMOHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester typically involves the following steps:

-

Protection of the Amino Group: : The amino group of an ethylamine derivative is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Formation of the Carbamic Acid Ester: : The protected aminoethyl intermediate is then reacted with benzyl chloroformate (Cbz-Cl) to form the carbamic acid benzyl ester. This step also requires a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group, yielding the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: Produces benzoic acid and the corresponding amine.

Reduction: Yields the free amine and benzyl alcohol.

Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is widely used in scientific research, particularly in:

Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise construction of peptides by preventing unwanted side reactions.

Drug Development: Used in the synthesis of prodrugs and active pharmaceutical ingredients (APIs) where selective protection and deprotection of functional groups are crucial.

Bioconjugation: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Mechanism of Action

The mechanism by which (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester exerts its effects involves:

Protection of Amines: The benzyloxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions.

Deprotection: Under specific conditions (e.g., hydrogenation), the benzyloxycarbonyl group is removed, regenerating the free amine for further reactions.

Comparison with Similar Compounds

ZMAL29: (S)-[5-Acetylamino-1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-pentyl]-carbamic acid benzyl ester

ZMAL29 shares the benzyl carbamate core but incorporates a chromenyl substituent and an extended pentyl chain. It acts as a fluorescent substrate for sirtuin deacetylases (e.g., Sirt2), with an IC₅₀ of 0.8 µM, comparable to diarylmaleimide inhibitors like compound 3 (IC₅₀ = 1.2 µM) . The chromenyl group enhances fluorescence properties, making ZMAL29 valuable in enzyme activity assays. In contrast, the target compound lacks this chromophore but offers simpler synthetic routes due to its shorter ethyl chain.

[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester

This analogue features a phenyl-ethylcarbamoyl side chain (C₁₉H₂₀N₂O₄, MW 340.37), increasing hydrophobicity compared to the target compound (estimated MW ~350) . The phenyl group may enhance binding to aromatic residues in enzyme active sites, though its biological activity remains uncharacterized. Synthesis involves coupling reactions with phenylacetyl chloride, highlighting divergent derivatization strategies.

{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester

Incorporating a chlorohexyloxy-ethoxy chain (C₁₈H₂₈ClNO₄, MW 358), this compound exhibits higher molecular weight and polarity. Its applications in polymer chemistry or prodrug design are plausible, leveraging the chloro group for further functionalization.

Protective Group Variants

Tert-Butyl Carbamates (e.g., (2-Amino-benzyl)-carbamic acid tert-butyl ester)

Replacing the benzyl ester with a tert-butyl group (C₁₆H₁₉ClN₂O₂, MW 222.29) alters stability and deprotection requirements. Tert-butyl carbamates are cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas benzyl esters require harsher methods like hydrogenolysis. This makes tert-butyl derivatives preferable in acid-labile synthetic pathways .

Allyl and Silane-Protected Derivatives

Compounds like (3R,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester (MW ~450) incorporate allyl or silane groups for orthogonal protection. These modifications enhance solubility in nonpolar solvents and enable stepwise deprotection in multi-step syntheses . The allyl group, for instance, is removable via palladium-catalyzed reactions, offering compatibility with diverse reaction conditions.

Pharmacological Analogues

Benzyl carbamates with basic substituents, such as (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (C₁₆H₁₉ClN₂O₂, MW 314.8), exhibit physostigmine-like activity, stimulating intestinal peristalsis and inducing miosis. Their quaternary ammonium derivatives show enhanced bioactivity compared to tertiary amines, highlighting the importance of charge in target engagement . In contrast, the target compound’s lack of a basic side chain limits its direct pharmacological action but underscores its utility as a synthetic intermediate.

Data Tables

Biological Activity

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester, also known as Benzyl N-(2-aminoethyl)carbamate, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, allowing it to interact with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₃, with a molecular weight of approximately 263.29 g/mol. It appears as a white to off-white powder with a melting point ranging from 170 to 173 °C. The compound features a carbamate functional group and an aminoethyl side chain, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with ethylenediamine. The general reaction scheme can be summarized as follows:

This method is widely used due to its efficiency and the relatively mild conditions required for the reaction.

Anticonvulsant Properties

One of the most notable biological activities of this compound is its anticonvulsant effect. Research indicates that this compound may reduce seizure activity in animal models, suggesting potential therapeutic applications in treating epilepsy and other seizure disorders. Further studies are needed to evaluate its efficacy and safety in humans.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various biological molecules, enhancing its potential as a candidate for drug development in oncology. Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines, although more extensive research is required to confirm these findings.

Antimicrobial Activity

In addition to its anticonvulsant and anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of amino and carbamate groups allows the compound to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Enzyme Interaction : Research indicates that this compound interacts with various enzymes, potentially modulating their activity and influencing metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature may enable it to integrate into cell membranes, leading to disruption and subsequent cell death in microbial pathogens .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Anticonvulsant Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced seizure frequency compared to control groups. This effect was attributed to modulation of neurotransmitter release in the central nervous system.

- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range .

- Anticancer Research : A preliminary screening against various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells. Further mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.